molecular formula C12H19N B13548676 4-Methyl-3-phenylpentan-1-amine

4-Methyl-3-phenylpentan-1-amine

Cat. No.: B13548676
M. Wt: 177.29 g/mol
InChI Key: DRJRRUMKJWPOSR-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis Research

The synthesis of chiral aliphatic amines is a cornerstone of modern organic chemistry, spurred by their prevalence in biologically active molecules. nih.govnih.gov The creation of compounds like 4-Methyl-3-phenylpentan-1-amine is approached through various advanced synthetic strategies that aim for high efficiency and stereochemical control.

A prominent method for synthesizing such amines is reductive amination . This process involves the reaction of a corresponding carbonyl compound, in this case, 4-methyl-3-phenylpentanal, with an amine source like ammonia (B1221849), followed by reduction of the intermediate imine. rsc.org Advanced procedures utilize specific reducing agents like sodium triacetoxyborohydride (B8407120) to ensure high yields under mild conditions. rsc.org

Other sophisticated techniques in contemporary use include:

Nickel-catalyzed hydroalkylation , which allows for the construction of α-branched aliphatic amines from simple starting materials with high enantioselectivity. nih.gov

Biocatalytic methods , employing enzymes such as transaminases or oxidases, are gaining traction for their high stereoselectivity and environmentally benign reaction conditions. nih.gov These enzymatic routes can overcome challenges faced by traditional chemical methods, especially in controlling stereochemistry. nih.gov

Stereospecific isomerization of related molecules, such as α-chiral allylic amines, presents another innovative pathway to access functionalized aliphatic amines with multiple stereocenters. researchgate.net

The challenge in any of these synthetic routes lies not just in forming the carbon-nitrogen bond but in precisely controlling the three-dimensional arrangement of the atoms, a critical factor for the molecule's ultimate application.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound is defined by several key features that dictate its chemical properties and potential applications.

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₂H₁₉N
Molecular Weight 177.29 g/mol scbt.com
Key Functional Groups Primary Amine (-NH₂), Phenyl Group (C₆H₅), Isopropyl Group (-CH(CH₃)₂)
Chiral Centers Two (at Carbon-3 and Carbon-4)
Number of Stereoisomers Four (two pairs of enantiomers)

The most critical aspect of its structure is the presence of two adjacent stereogenic centers at positions C3 and C4. This gives rise to four distinct stereoisomers:

(3R, 4R)-4-Methyl-3-phenylpentan-1-amine

(3S, 4S)-4-Methyl-3-phenylpentan-1-amine

(3R, 4S)-4-Methyl-3-phenylpentan-1-amine

(3S, 4R)-4-Methyl-3-phenylpentan-1-amine

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any other pairing is diastereomeric. The synthesis of a single, pure stereoisomer, known as asymmetric synthesis, is a significant objective in organic chemistry because different stereoisomers of a chiral molecule can exhibit vastly different biological activities. The resolution of chiral amines into their individual enantiomers can be achieved using enzymatic methods, for instance, with immobilized lipases that selectively acylate one enantiomer, allowing for the separation of the two. tandfonline.com

Significance of Investigating Aliphatic Amines in Advanced Chemical Systems

The study of aliphatic amines, particularly chiral ones like this compound, is of profound importance in the chemical sciences. These compounds are not merely synthetic targets but are enabling tools for creating complex and valuable molecules.

Chiral amines are ubiquitous structural motifs in a vast array of functional molecules. nih.gov It is estimated that over 40% of commercial pharmaceuticals contain a chiral amine core, which is fundamental to their therapeutic effect. nih.gov The precise three-dimensional structure of the amine is often crucial for binding to biological targets such as enzymes or cellular receptors.

Beyond their presence in final products, chiral amines are widely used as:

Chiral Building Blocks: They serve as starting materials (synthons) for the synthesis of complex natural products and pharmaceutical agents.

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Organocatalysts: Chiral amines themselves can catalyze chemical reactions, inducing chirality in the product.

The ongoing investigation into new aliphatic amines is driven by the need for novel structures with unique properties that can be applied in drug discovery, materials science, and agrochemical development. The difficulty in racemizing aliphatic amines compared to other types, such as benzylic amines, makes the development of efficient stereoselective syntheses for these compounds an active and challenging area of research. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-3-phenylpentan-1-amine

InChI

InChI=1S/C12H19N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3

InChI Key

DRJRRUMKJWPOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)C1=CC=CC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Methyl 3 Phenylpentan 1 Amine

De Novo Synthesis Pathways

The construction of the 4-methyl-3-phenylpentan-1-amine carbon skeleton can be approached through several de novo synthetic strategies. These pathways can be categorized as convergent or divergent, with a key focus on optimizing reaction conditions to ensure high yields and scalability.

A plausible and flexible approach to this compound involves a convergent synthesis, where key fragments of the molecule are prepared separately and then combined. One such strategy could begin with the synthesis of a suitable ketone precursor, which is then converted to the final amine.

A potential convergent route could involve the Grignard reaction between an appropriate organomagnesium reagent and a nitrile. For instance, the reaction of 3-phenyl-4-methylpentanenitrile with a Grignard reagent, followed by hydrolysis, would yield a ketone. Subsequent reductive amination would then furnish the target amine.

Alternatively, a divergent strategy could start from a common intermediate, such as 4-methyl-3-oxo-N-phenylpentanamide. google.com This intermediate can be synthesized via the amidation of isobutyryl methyl acetate (B1210297) with aniline (B41778). google.com From this central precursor, various modifications can be introduced. For example, reduction of the keto group and the amide would lead to the desired amine.

A key reaction in many synthetic routes is reductive amination. This typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a common reagent for this transformation. rsc.org Another critical reaction is the reduction of amides or nitriles to amines, for which powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are often employed. rsc.org

For any synthetic route to be viable for larger-scale production, optimization of reaction parameters is crucial. This includes temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

In the synthesis of the potential precursor 4-methyl-3-oxo-N-phenylpentanamide, it has been demonstrated that using an excess of aniline as the solvent can simplify the process and lead to high yields of not less than 96%. google.com The reaction temperature is also a critical parameter, with a stepwise heating process to 120°C being effective. google.com

For reductive amination reactions, the choice of solvent can significantly impact the outcome. Solvents such as methanol (B129727) or dichloromethane (B109758) are often used. rsc.org The stoichiometry of the amine and the reducing agent are also key factors to control to maximize the yield of the desired product. rsc.org

The use of continuous flow chemistry offers a modern approach to scalability. For the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a continuous microflow system has been developed. researchgate.net This method drastically reduces the reaction time compared to traditional batch reactors and allows for the determination of kinetic parameters to establish a predictive reaction model. researchgate.net Such an approach could potentially be extended to the subsequent reduction steps to create a fully continuous process for the synthesis of this compound.

Reaction Step Reactants Reagents/Catalyst Conditions Yield Reference
Amide FormationIsobutyryl methyl acetate, Aniline4-dimethylaminopyridine (DMAP)120°C, Aniline as solvent>96% google.com
Reductive AminationCarbonyl compound, AmineSodium triacetoxyborohydride0°C to room temperature, Methanol or DichloromethaneNot specified rsc.org
Amide ReductionAmideLithium aluminum hydride (LiAlH4)Reflux in THFNot specified rsc.org
Amide ReductionAmideBorane (BH3)Reflux in THFNot specified rsc.org

Asymmetric Synthesis and Enantioselective Approaches

Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. Accessing these in an enantiopure or diastereomerically enriched form requires the use of asymmetric synthesis techniques.

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Commonly used chiral auxiliaries include pseudoephedrine and pseudoephenamine. wikipedia.orgnih.gov For instance, a carboxylic acid precursor to the target molecule could be coupled with (R,R)- or (S,S)-pseudoephedrine to form an amide. The α-proton of the carbonyl can then be deprotonated to form an enolate, which can undergo a diastereoselective alkylation. The chiral auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org Oxazolidinones are another class of effective chiral auxiliaries that can be used in a similar manner for stereoselective alkylation reactions. wikipedia.org

Another powerful chiral auxiliary strategy is the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). orgsyn.org These can be used to form chiral hydrazones from ketones. Subsequent deprotonation and alkylation occur with high diastereoselectivity. The final ketone is then liberated by ozonolysis, and can be converted to the amine. orgsyn.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. The catalytic asymmetric formation of C-N bonds is a key area of research.

One such method involves the phosphine-catalyzed γ-addition of nitrogen nucleophiles to alkynoates or allenoates. nih.gov This can provide access to enantioenriched γ-amino-α,β-unsaturated carbonyl compounds, which could potentially be converted to the target amine through further transformations. nih.gov

Chiral phosphoric acids have also emerged as versatile catalysts for a range of enantioselective transformations, including cycloadditions and carbon-carbon bond-forming reactions. mdpi.com While a direct application to the synthesis of this compound is not documented, the principles of using such catalysts to control the stereochemical environment of a reaction are well-established.

Achieving access to all four stereoisomers of this compound requires a strategy that can selectively produce each diastereomer and enantiomer. This can be accomplished through the careful selection of chiral auxiliaries or catalysts.

For example, using either the (R,R)- or (S,S)-enantiomer of a chiral auxiliary like pseudoephedrine would allow for the synthesis of either enantiomeric series of the target molecule. nih.gov The diastereoselectivity of the key bond-forming step can often be influenced by the reaction conditions, such as the choice of solvent and the nature of the electrophile.

Alternative and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern pharmaceutical and chemical manufacturing. For a compound such as this compound, alternative strategies focus on minimizing waste, avoiding harsh reagents, and improving atom economy. Biocatalysis and continuous flow processing are at the forefront of this movement, representing a paradigm shift in chemical synthesis.

Biocatalytic Approaches for Amine Synthesis

Biocatalysis leverages the inherent selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. nih.gov For the synthesis of chiral amines like this compound, enzymes offer a powerful tool for establishing stereocenters with high fidelity, a task that is often challenging for traditional chemical methods. The primary enzymatic methods for amine synthesis involve enzymes such as transaminases, amine dehydrogenases, and engineered cytochrome P450s. researchgate.net

Transaminases (TAs), in particular, have become widely used for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. researchgate.net This reaction involves the transfer of an amino group from an inexpensive donor, such as isopropylamine, to the ketone substrate. In the context of this compound, the synthesis would start from the precursor 4-methyl-3-phenylpentan-1-one. Research on structurally similar compounds, like 1-phenylpropan-2-amines, has demonstrated the power of this approach. Studies have successfully employed (R)-selective transaminases to achieve high conversions (up to 89%) and produce enantiopure amine products. rsc.org

Directed evolution and enzyme engineering techniques can further enhance the capabilities of these biocatalysts. nsf.gov By modifying the enzyme's active site, researchers can tailor its substrate specificity and improve its performance for non-natural substrates, potentially generating variants highly effective for the specific structure of this compound. Another pioneering biocatalytic method involves new-to-nature enzymes, such as engineered cytochrome P411 variants, which can directly aminate C(sp³)–H bonds with excellent chemo-, regio-, and enantioselectivity, achieving high turnover numbers and enantiomeric excess. nsf.gov

Table 1: Overview of Biocatalytic Methods for Amine Synthesis

Enzyme Class Reaction Type Typical Substrate Amine Source Key Advantages
Transaminases (TAs) Asymmetric Reductive Amination Ketone Amine Donor (e.g., Isopropylamine) High enantioselectivity, mild conditions, wide availability. researchgate.netrsc.org
Amine Dehydrogenases (AmDHs) Reductive Amination Ketone Ammonia (B1221849) High atom economy, generates water as the only by-product. rsc.org
Engineered Cytochrome P450s (e.g., P411) C-H Amination Alkane Hydroxylamine derivative Direct functionalization of C-H bonds, unprecedented reactions. nsf.gov
Lipases Kinetic Resolution Racemic Amine Acyl Donor Resolution of racemates, though limited to a theoretical maximum yield of 50%. rsc.org

Flow Chemistry and Continuous Processing Research

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers substantial improvements over traditional batch processing, including enhanced heat and mass transfer, superior process control, increased safety, and facile scalability.

While direct research on the continuous flow synthesis of this compound is not extensively published, significant work has been done on a crucial precursor, 4-methyl-3-oxo-N-phenyl-pentanamide. researchgate.net A study successfully developed a continuous microflow system for its synthesis, demonstrating a remarkable reduction in reaction time by a factor of twelve compared to conventional batch reactors. researchgate.net

The successful implementation of continuous flow for a key intermediate highlights a clear and efficient pathway toward the end-to-end continuous manufacturing of the final amine product. Such integrated flow systems, which often combine synthesis and purification steps, represent the cutting edge of sustainable chemical production. researchgate.net

Table 2: Research Findings in Continuous Flow Synthesis of a Key Precursor

Parameter Finding Reference
Methodology Continuous microflow system researchgate.net
Reaction Time Reduced by a factor of 12 compared to batch processing researchgate.net
Catalyst Silica (B1680970) monolith modified with diamine functional groups researchgate.net
Optimized Conditions ~100% conversion in 6 minutes at 50°C researchgate.net
Process Modeling A reaction kinetics model was successfully established researchgate.net

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 3 Phenylpentan 1 Amine

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-methyl-3-phenylpentan-1-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR (2D-NMR, e.g., COSY, HSQC, HMBC) for Complete Assignment

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is fundamental. This is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would provide initial information on the different types of protons and their relative numbers. The phenyl protons would appear in the aromatic region (typically δ 7.0-7.5 ppm). The aliphatic protons would be found in the upfield region, with their chemical shifts influenced by proximity to the phenyl and amine groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The presence of a chiral center at C3 renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. morressier.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, establishing which protons are on adjacent carbons. For instance, correlations would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the C1 of the phenyl ring) and for piecing together the entire molecular skeleton. For example, the protons of the isopropyl methyl groups would show an HMBC correlation to the C3 carbon.

Based on established principles, a hypothetical assignment of the NMR data is presented below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionAtom TypeHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
1CH₂~2.7 (m)~40H-2C-2, C-3, NH₂
2CH₂~1.8 (m)~35H-1, H-3C-1, C-3, C-4
3CH~2.9 (m)~48H-2, H-4C-1, C-2, C-4, C-ipso, C-ortho
4CH~2.1 (m)~32H-3, H-5, H-6C-2, C-3, C-5, C-6
5, 6CH₃~0.9 (d), ~0.85 (d)~20, ~21H-4C-3, C-4
ipsoC-~145-H-3, H-ortho
orthoCH~7.2 (m)~128H-metaC-ipso, C-meta, C-para
metaCH~7.3 (m)~129H-ortho, H-paraC-ortho, C-para
paraCH~7.1 (m)~126H-metaC-meta
NH₂NH₂~1.5 (br s)--C-1

Note: Chemical shifts (δ) are hypothetical and referenced to TMS. Multiplicities are abbreviated as: s (singlet), d (doublet), m (multiplet), br (broad).

Dynamic NMR for Conformational Exchange Studies

The single bonds in this compound allow for rotation, leading to different conformations. The rotation around the C3-phenyl bond and the C3-C4 bond could be hindered enough to be studied by dynamic NMR (DNMR). nih.gov At low temperatures, the rotation might be slow on the NMR timescale, resulting in separate signals for protons that would be equivalent at room temperature. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged signal. libretexts.org By analyzing the spectra at different temperatures, the energy barrier for this conformational exchange could be calculated, providing insight into the molecule's flexibility and the steric hindrance around the chiral center.

Chiral NMR Reagents for Enantiomeric Excess Determination

The C3 atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used. nih.govrsc.orgnih.gov

When a racemic mixture of the amine reacts with an enantiopure CDA (e.g., Mosher's acid chloride or (1R)-(-)-camphor-10-sulfonyl chloride), a mixture of diastereomers is formed. researchgate.net These diastereomers have different physical properties and, crucially, different NMR spectra. The signals of the formerly enantiomeric protons and carbons will appear at different chemical shifts, allowing for the integration of the respective peaks to quantify the ratio of the two enantiomers and thus determine the ee. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Precise Mass Measurement and Elemental Composition Analysis

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This allows for the calculation of the exact elemental formula. For this compound, the molecular formula is C₁₂H₁₉N. The expected monoisotopic mass can be calculated with high precision.

Molecular Formula: C₁₂H₁₉N

Calculated Monoisotopic Mass: 177.15175 Da

An experimental HRMS measurement of the protonated molecule [M+H]⁺ that matches this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

For this compound, the primary fragmentation pathways are predictable based on the functional groups present. Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Cleavage of the bond between the phenyl group and the alkyl chain (benzylic cleavage) is also a common fragmentation route. thieme-connect.de

A plausible fragmentation pathway would involve:

Alpha-cleavage: Loss of an alkyl radical adjacent to the amine. The most likely alpha-cleavage would be the loss of the C₄H₉ radical, leading to a prominent iminium ion.

Benzylic cleavage: Cleavage of the C3-phenyl bond could lead to the formation of a benzyl (B1604629) cation or a related tropylium (B1234903) ion at m/z 91.

Interactive Table 2: Plausible MS/MS Fragmentation of [C₁₂H₁₉N+H]⁺

Hypothetical m/zProposed Fragment Ion StructureNeutral Loss
178.1596[M+H]⁺-
161.1334[M+H - NH₃]⁺NH₃
91.0548[C₇H₇]⁺ (Tropylium ion)C₅H₁₂N
86.0969[C₅H₁₂N]⁺ (Iminium ion)C₇H₇

Note: The m/z values are calculated for the monoisotopic masses of the proposed fragment ions.

This combination of advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and detailed characterization of this compound.

X-ray Crystallography of this compound Salts or Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this method is invaluable for establishing its absolute configuration and understanding its solid-state interactions. Typically, the amine would be converted into a salt (e.g., a hydrochloride or hydrobromide salt) to enhance its crystallinity.

To date, no single-crystal X-ray diffraction studies for salts or derivatives of this compound have been reported in the scientific literature.

Should such a study be undertaken, the process would involve growing a suitable single crystal of a salt of this compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed. This analysis would provide the precise coordinates of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsion angles. For a chiral compound, this technique can unambiguously determine the absolute configuration (R or S) at its stereocenters, provided a heavy atom is present in the structure or by using specific crystallographic techniques. The crystal system, space group, and unit cell dimensions would also be determined, providing a fundamental description of the crystalline solid. mdpi.comresearchgate.netresearchgate.net

A hypothetical data table for the crystallographic analysis of a salt of this compound is presented below to illustrate the type of information that would be obtained.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₂H₂₀N⁺ · Cl⁻
Formula Weight213.75 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1302.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.090

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

The analysis of a crystal structure extends beyond the individual molecule to how molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and, in the case of salts, ionic interactions. For a salt of this compound, the primary amine group would be protonated (–NH₃⁺) and capable of forming strong hydrogen bonds with the counter-ion (e.g., Cl⁻) and with other molecules. academie-sciences.frnih.gov

A detailed analysis would reveal patterns of these interactions, such as chains, sheets, or three-dimensional networks, which dictate the physical properties of the solid. nih.govnih.gov Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com Although no specific data exists for the title compound, studies on related organic salts demonstrate that N–H···anion hydrogen bonds are typically the dominant interactions that guide the supramolecular assembly. academie-sciences.frnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are fundamental for identifying functional groups and can also offer insights into the conformational properties of a molecule.

No experimental IR or Raman spectra for this compound have been published. However, based on its structure, a hypothetical spectrum would exhibit characteristic vibrational bands. The primary amine (–NH₂) group would show N–H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and N–H bending (scissoring) vibrations around 1590-1650 cm⁻¹. The C–N stretching vibration would appear in the 1000-1250 cm⁻¹ region.

The phenyl group would produce several characteristic bands, including aromatic C–H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring at approximately 1450-1600 cm⁻¹. The isopropyl group would be identifiable by its characteristic C–H stretching and bending vibrations. A table of expected characteristic IR absorptions is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (–NH₂)N–H Stretch3300 - 3500 (two bands)
Primary Amine (–NH₂)N–H Bend (scissoring)1590 - 1650
Alkyl C–HC–H Stretch2850 - 2960
Aromatic C–HC–H Stretch3010 - 3100
Aromatic RingC=C Stretch~1450 - 1600
C–NC–N Stretch1000 - 1250

Note: This table is based on general spectroscopic principles, as no specific experimental data for this compound is available.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the phenyl ring and the carbon-carbon backbone.

The vibrational spectra of flexible molecules like this compound can be sensitive to conformational changes. Rotations around the C–C and C–N single bonds can lead to different stable conformers (rotational isomers), which may coexist at room temperature. Each conformer can have a unique vibrational spectrum.

While no specific studies on the conformational analysis of this compound using vibrational spectroscopy have been reported, research on similar molecules shows that certain vibrational modes, particularly in the "fingerprint" region (below 1500 cm⁻¹), are sensitive to the molecule's geometry. rsc.orgnih.gov By comparing experimental spectra with spectra calculated for different theoretical conformers (using methods like Density Functional Theory, DFT), it is often possible to determine the most stable conformation in the gas phase or in solution. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Techniques such as electronic circular dichroism (ECD) are powerful for studying the stereochemistry of chiral compounds.

There are no published chiroptical studies for this compound. As a chiral molecule, it is expected to be optically active. An experimental ECD spectrum would show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores (the phenyl group in this case). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule.

Modern approaches combine experimental ECD measurements with quantum-chemical calculations. nih.gov The theoretical ECD spectrum can be calculated for a specific enantiomer (e.g., the R-enantiomer). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned. nih.govnih.gov This methodology is a powerful alternative or complement to X-ray crystallography for determining absolute configuration. nih.gov

Circular Dichroism (CD) for Stereochemical Assignment3.5.2. Optical Rotatory Dispersion (ORD) Studies

Without access to experimental data from peer-reviewed scientific sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication in this specific area are needed to enable a thorough structural elucidation based on these advanced spectroscopic methods.

Theoretical and Computational Chemistry Studies on 4 Methyl 3 Phenylpentan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Geometry Optimization and Electronic Structure Analysis

This subsection would have detailed the most stable three-dimensional arrangement of atoms in 4-Methyl-3-phenylpentan-1-amine and the distribution of its electrons. Information such as bond lengths, bond angles, and dihedral angles, as well as electronic properties like molecular orbital energies and electrostatic potential maps, would have been presented.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Here, the article would have discussed the theoretical prediction of the compound's spectroscopic signatures. This would involve calculating the expected chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies for Infrared (IR) spectroscopy, and the electronic transitions for UV-Visible (UV-Vis) spectroscopy.

Reaction Mechanism Elucidation and Transition State Analysis

This part of the analysis would have explored the potential chemical reactions involving this compound. It would have involved mapping the energy landscape of a reaction, identifying the structures of transition states, and calculating activation energies to understand reaction pathways and kinetics.

Molecular Dynamics (MD) Simulations

MD simulations provide a view of how a molecule moves and interacts with its environment over time.

Conformational Landscape and Flexibility Studies

This section would have investigated the different shapes (conformers) that this compound can adopt due to the rotation of its chemical bonds. The analysis would have identified the most populated conformations and the energy barriers between them, providing insight into the molecule's flexibility.

Intermolecular Interaction Dynamics

The final subsection would have focused on how this compound interacts with other molecules, such as solvents or biological macromolecules. This would involve analyzing the types and strengths of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern its behavior in different environments.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to the active site of a protein.

Computational studies on amphetamine, a structurally related phenethylamine (B48288), have explored its binding within the human norepinephrine (B1679862) transporter (hNET). Homology modeling and subsequent docking simulations have been employed to construct a three-dimensional representation of the hNET binding cavity and to predict the interactions with various ligands.

In one such study, the binding cavity of hNET was characterized by key amino acid residues within its transmembrane helices. These residues create a specific environment for ligand recognition and binding. The table below details the amino acids identified as constituting the norepinephrine binding cavity in the hNET model. vt.edu

Transmembrane HelixAmino Acid Residues
TMH1PHE 72, ALA 73, ASP 75, ALA 77
TMH3ALA 145, VAL 148, GLY 149, TYR 152
TMH6PHE 317, SER 318, GLY 320, PHE 323, VAL 325
TMH8SER 419, SER 420, GLY 422, GLY 423

Table 1: Amino Acid Residues in the Norepinephrine Binding Cavity of the Human Norepinephrine Transporter (hNET) Model. vt.edu

This theoretical model of the hNET binding site provides a plausible environment for the interaction of other phenethylamine derivatives, including this compound. The presence of aromatic (PHE, TYR), hydrophobic (ALA, VAL), and polar (ASP, SER) residues suggests that a combination of hydrophobic, aromatic stacking, and hydrogen bonding interactions are crucial for ligand binding. Given the structure of this compound, it is conceivable that its phenyl group could engage in aromatic interactions with residues like PHE 72, PHE 317, or TYR 152, while the amine group could form hydrogen bonds with polar residues such as ASP 75, SER 419, or SER 420. The methyl and isobutyl groups would likely engage in hydrophobic interactions within the pocket.

The predictive power of molecular docking extends to estimating the binding affinity of a ligand for its target, often expressed in kilocalories per mole (kcal/mol). These affinity scores provide a relative measure of binding strength.

In computational docking studies involving the hNET model, the binding affinities of several small molecules were calculated to validate the model and to compare the binding of different ligands. The table below presents the best-calculated binding affinities for norepinephrine, dopamine, and amphetamine within the hNET binding cavity. vt.edu

LigandBest Docking Affinity (kcal/mol)
Norepinephrine-6.5
Dopamine-6.3
Amphetamine-6.5

Table 2: Predicted Binding Affinities of Norepinephrine, Dopamine, and Amphetamine in the hNET Model. vt.edu

The similar binding affinities of amphetamine and the endogenous ligand norepinephrine suggest that amphetamine is a potent binder to the norepinephrine transporter. vt.edu While no direct data exists for this compound, its structural similarity to amphetamine, particularly the shared phenethylamine core, allows for speculation that it may also exhibit binding affinity for monoamine transporters like hNET. The additional methyl and isobutyl groups on the pentan-amine chain would alter its conformational flexibility and steric profile, which would in turn influence its specific binding mode and affinity compared to amphetamine.

Furthermore, broader computational analyses of monoamine oxidase (MAO) inhibitors have identified favorable chemical scaffolds for binding. nih.gov MAO is another key target for phenethylamine compounds. These studies reveal that specific arrangements of aromatic and hydrophobic moieties contribute significantly to binding affinity and selectivity for MAO-A or MAO-B isoforms. nih.gov The 3-phenyl-2H-chromen-2-one scaffold, for instance, has been identified as having high biological activity for both isoforms. nih.gov While structurally different, this highlights the importance of the phenyl group in binding to these enzymes, a feature shared by this compound.

Chemical Reactivity and Derivatization Studies of 4 Methyl 3 Phenylpentan 1 Amine

Reactions at the Amine Functional Group

The primary amine group is the most reactive site in 4-Methyl-3-phenylpentan-1-amine and is expected to undergo a variety of classical amine reactions.

Acylation, Alkylation, and Sulfonylation Reactions

Primary amines are well-known to react with acylating, alkylating, and sulfonylating agents. chemguide.co.uklibretexts.orgchemguide.co.uk These reactions involve the nucleophilic nitrogen atom of the amine attacking the electrophilic center of the reagent.

Acylation: The reaction of this compound with acyl chlorides or acid anhydrides would lead to the formation of the corresponding N-acylamides. libretexts.org For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(4-methyl-3-phenylpentan-1-yl)acetamide. The reaction is generally vigorous and provides a stable amide product. chemguide.co.uk The use of N-hydroxysuccinimide (NHS) esters is another common method for the acylation of primary amines. acs.orgresearchgate.net

Alkylation: The alkylation of primary amines with alkyl halides is a fundamental process, though it can be challenging to control and often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with an alkyl halide such as methyl iodide would likely produce a mixture of N-methylated products. To achieve selective mono-alkylation, reductive amination is a more effective strategy. masterorganicchemistry.com

Sulfonylation: Primary amines react with sulfonyl chlorides to form sulfonamides. acs.org For instance, the reaction of this compound with p-toluenesulfonyl chloride in the presence of a base would yield N-(4-methyl-3-phenylpentan-1-yl)-4-methylbenzenesulfonamide. The resulting sulfonamide is a stable, crystalline solid.

Table 1: Representative Reactions at the Amine Functional Group

Reaction Type Reagent Example Expected Product
Acylation Acetyl chloride N-(4-methyl-3-phenylpentan-1-yl)acetamide
Alkylation Methyl iodide N-methyl-4-methyl-3-phenylpentan-1-amine
Sulfonylation p-Toluenesulfonyl chloride N-(4-methyl-3-phenylpentan-1-yl)-4-methylbenzenesulfonamide

Salt Formation and Co-crystallization Behavior

As a basic compound, this compound will readily react with acids to form salts. This is a common practice for improving the handling and solubility of amines. Given that this compound is a chiral molecule, its reaction with a chiral acid can lead to the formation of diastereomeric salts, which can be used for chiral resolution. acs.orgresearchgate.net

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is another area of interest. nih.govrsc.orgrsc.org The amine group can participate in hydrogen bonding with a suitable co-former, such as a carboxylic acid. The pKa difference between the amine and the co-former is a key factor in determining whether a salt or a co-crystal is formed. nih.gov

Reactivity of the Phenyl Moiety

The phenyl group in this compound can participate in reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution Research

The alkylamine side chain attached to the benzene (B151609) ring is an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com This is due to the electron-donating nature of the alkyl group. However, under strongly acidic conditions required for some EAS reactions like nitration or sulfonation, the amine group will be protonated to form an ammonium salt. The -NH3+ group is a strongly deactivating and meta-directing group. libretexts.org To achieve ortho- or para-substitution, it is often necessary to protect the amine group, for example, by converting it into an amide. The acetyl group can be removed by hydrolysis after the EAS reaction. libretexts.org

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

Reaction Conditions Nature of the Substituent Expected Position of Substitution
Neutral or Basic Activating (-CH(CH(CH3)2)CH2CH2NH2) Ortho, Para
Strongly Acidic Deactivating (-CH(CH(CH3)2)CH2CH2NH3+) Meta

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group of this compound could potentially be functionalized through metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.orggoogle.com For this to occur, the phenyl ring would first need to be halogenated (e.g., brominated or iodinated) via an electrophilic aromatic substitution reaction. The resulting aryl halide could then participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst, often a palladium complex, is crucial for the success of these reactions. researchgate.net

Reactions at the Aliphatic Chain and Stereocenters

The aliphatic chain of this compound possesses a benzylic position at C3, which is a site of potential reactivity. The presence of two stereocenters (at C3 and potentially at C1 if the amine is substituted) adds another layer of complexity and opportunity for stereoselective reactions.

Reactions at the benzylic C-H bond are known to be facilitated due to the stability of the resulting benzylic radical or carbocation intermediates. youtube.comorgchemboulder.comcolorado.eduacs.orgnih.gov For example, oxidation under harsh conditions could potentially cleave the chain at the benzylic position.

Given the inherent chirality of the molecule, any reaction that creates a new stereocenter could proceed with some degree of diastereoselectivity, influenced by the existing stereocenters. Chiral primary amines are valuable as catalysts and starting materials in asymmetric synthesis. sioc-journal.cnalfachemic.comrsc.orgsigmaaldrich.com While no specific studies on this compound in this context have been found, its chiral nature suggests potential applications in stereoselective transformations.

Functional Group Interconversion Strategies

The primary amine functionality of this compound is the principal site for chemical modifications. Standard organic chemistry transformations can be applied to convert this amine into a variety of other functional groups.

One of the most common reactions for primary amines is N-alkylation to form secondary and tertiary amines. This can be achieved through reactions with alkyl halides. A more controlled method to introduce an N-methyl group is through reductive amination. For instance, a general procedure for the reductive amination of a carbonyl compound involves reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). rsc.org While not specifically documented for this compound, the synthesis of analogous compounds such as N-methyl-3-phenylbutan-1-amine has been successfully achieved using this methodology. rsc.org

The primary amine can also be converted into an amide through acylation with acyl chlorides or anhydrides. These amides can then be subjected to further transformations. For example, reduction of an amide with a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can regenerate an amine, providing a route for N-alkylation. rsc.org

Another potential functional group interconversion is the conversion of the amine to a leaving group. Diazotization of the primary amine with nitrous acid (generated in situ from NaNO2 and a strong acid) would form a diazonium salt. This intermediate is unstable and can be converted to a hydroxyl group upon reaction with water, or to a halide with the corresponding copper(I) salt in a Sandmeyer-type reaction. However, it is important to note that such reactions with aliphatic amines are often prone to rearrangements.

The amine group can also be transformed into a chloroamine by reaction with N-chlorosuccinimide (NCS). This transformation has been described as a general procedure for amines. rsc.org

Investigation of Stereoselective Derivatization Products

The derivatization of chiral amines with a chiral derivatizing agent is a common strategy for the determination of enantiomeric purity and the separation of enantiomers. This technique introduces a second chiral center, converting the enantiomers into diastereomers, which have different physical properties and can be distinguished by chromatographic or spectroscopic methods.

For this compound, derivatization can be achieved by reacting the primary amine with a variety of chiral reagents. Common derivatizing agents for amines include chiral carboxylic acids, acyl chlorides, and isocyanates. For instance, reaction with (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would yield diastereomeric amides. The resulting diastereomers can often be separated by chromatography (e.g., HPLC) or distinguished by NMR spectroscopy, where the signals for the different diastereomers may appear at different chemical shifts.

Another approach is the use of chiral derivatizing agents for gas chromatography (GC) or high-performance liquid chromatography (HPLC) to enhance detection and separation. Reagents like dansyl chloride and benzoyl chloride are used to derivatize amines, improving their chromatographic properties and detectability. nih.gov While not inherently chiral, when combined with a chiral column, these derivatives can be resolved into their enantiomeric forms.

A study on the structurally related 1-((3-chlorophenyl)(phenyl)methyl) amine demonstrated the successful use of (1R)-(+)- or (1S)-(-)-camphor-10-sulfonyl chlorides as chiral derivatizing agents. The resulting diastereomeric sulfonamides could be readily distinguished by 1H and 13C NMR spectroscopy, allowing for the determination of the enantiomeric ratio. researchgate.net This approach would likely be applicable to this compound as well.

The investigation of these stereoselective derivatization products is crucial for quality control in asymmetric synthesis and for studying the stereochemical course of reactions involving this chiral amine.

Mechanistic Investigations of Molecular Interactions Involving 4 Methyl 3 Phenylpentan 1 Amine

Exploration of Structure-Mechanism Relationships (SMR)

Without any research on 4-Methyl-3-phenylpentan-1-amine, no data tables or detailed findings can be generated. Further research is required to elucidate the molecular properties and interaction mechanisms of this specific compound.

Advanced Analytical Method Development for 4 Methyl 3 Phenylpentan 1 Amine

Chromatographic Techniques

Chromatography remains the cornerstone for the separation and quantification of 4-Methyl-3-phenylpentan-1-amine from complex matrices and for the assessment of its purity. The polarity imparted by the primary amine group, combined with the hydrophobicity of the phenyl and isobutyl moieties, requires careful method optimization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Optimization of HPLC methods is critical to achieve adequate retention, resolution, and peak shape.

Research Findings: For primary amines such as this compound, reversed-phase HPLC (RP-HPLC) is a common approach. However, the basic nature of the amine can lead to poor peak shapes (tailing) due to strong interactions with residual silanol (B1196071) groups on standard silica-based C18 columns. To mitigate this, several strategies are employed. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, protonates the amine, reducing its interaction with the stationary phase and improving peak symmetry. Another approach is the use of end-capped columns or columns with a base-deactivated stationary phase.

Pre-column derivatization is another effective strategy to enhance HPLC analysis. nih.gov Derivatizing the primary amine with a reagent that introduces a chromophore or fluorophore can significantly improve detection sensitivity and chromatographic behavior. For instance, derivatization with nitrobenzoxadiazole (NBD) reagents can be utilized for both UV and fluorescence detection, offering high sensitivity. nih.gov The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is optimized to achieve the desired retention time and separation from potential impurities.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition 1 (Underivatized) Condition 2 (NBD-Derivative)
Column C18, 250 x 4.6 mm, 5 µm C18, 150 x 4.6 mm, 3.5 µm

| Mobile Phase | A: 0.1% TFA in Water B: Acetonitrile | A: Water B: Acetonitrile | | Gradient | 30-90% B in 20 min | 50-95% B in 15 min | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Column Temp. | 30 °C | 35 °C | | Detection | UV at 210 nm | FLD (Ex: 470 nm, Em: 530 nm) | | Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. Primary amines like this compound are generally not volatile enough and exhibit poor chromatographic behavior on standard GC columns due to their polarity. nih.gov Therefore, derivatization is a mandatory step to increase volatility and thermal stability while reducing peak tailing. nih.govacs.org

Research Findings: Acylation is one of the most common derivatization techniques for primary amines. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine group to form stable, volatile amide derivatives. nih.govjuw.edu.pk These fluorinated derivatives are particularly advantageous as they allow for highly sensitive detection using an electron capture detector (ECD). For routine analysis with a flame ionization detector (FID), less expensive reagents can be used. Another effective class of reagents is alkyl chloroformates, such as propyl chloroformate, which react with amines in aqueous solutions to form carbamates suitable for GC analysis. nih.gov The selection of the derivatizing reagent and reaction conditions must be optimized to ensure a complete and clean reaction, avoiding the formation of by-products that could interfere with the analysis.

Table 2: Common Derivatization Reagents for GC Analysis of Primary Amines

Derivatizing Reagent Abbreviation Derivative Formed Key Advantages
Trifluoroacetic Anhydride TFAA Trifluoroacetamide Highly volatile, excellent for ECD detection
Heptafluorobutyric Anhydride HFBA Heptafluorobutyramide Stable derivative, high ECD sensitivity acs.org
Pentafluorobenzoyl Chloride PFBCl Pentafluorobenzamide Forms sensitive ECD derivatives, suitable for sterically hindered amines nih.gov
Propyl Chloroformate - Propyl Carbamate Useful for aqueous samples, suitable for GC-FID and GC-MS nih.gov

The structure of this compound contains at least one stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral chromatography is the most effective technique for this purpose. nih.gov

Research Findings: Both chiral HPLC and chiral GC can be employed for the enantiomeric separation of this compound.

For chiral HPLC , polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds, including amines. rsc.org Columns such as Chiralpak® and Chiralcel®, which are based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, are frequently used. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance. The choice of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving enantioselectivity. nih.gov

For chiral GC , derivatization of the amine is typically required first, not only to increase volatility but also to enhance chiral recognition on the CSP. After derivatization with an achiral reagent like TFAA, the resulting amides can be separated on a cyclodextrin-based chiral column, such as one containing heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., CHIRALDEX™ G-TA). scirp.org The selection of the specific CSP and the GC temperature program are key parameters for successful enantiomeric resolution. researchgate.net

Table 3: Potential Chiral Chromatography Approaches for this compound

Technique Chiral Stationary Phase (CSP) Type Example Column Mobile Phase / Carrier Gas Detection
HPLC Polysaccharide (Amylose tris(3,5-dichlorophenylcarbamate)) Chiralpak® IE Hexane/Isopropanol/Diethylamine UV (220 nm)
HPLC Polysaccharide (Cellulose tris(3,5-dimethylphenylcarbamate)) Chiralcel® OD-H Hexane/Ethanol UV (220 nm)
GC Derivatized Cyclodextrin Astec® CHIRALDEX™ G-TA Helium FID / MS

Electrochemical Analysis

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the analysis of electroactive compounds like this compound. The presence of an easily oxidizable primary amine group makes this compound a suitable candidate for voltammetric analysis. mdpi.com

The electrochemical behavior of this compound is primarily dictated by the oxidation of the nitrogen atom's lone pair of electrons. mdpi.com The general mechanism for the electrochemical oxidation of primary aliphatic amines at an electrode surface is an irreversible process. mdpi.comrsc.org

Cyclic voltammetry (CV) is the technique of choice for studying these redox properties. A typical cyclic voltammogram for an irreversibly oxidized primary amine would show an anodic (oxidation) peak on the forward scan but no corresponding cathodic (reduction) peak on the reverse scan. The peak potential provides information about the energy required for oxidation, while the peak current can be correlated with the concentration of the analyte.

Table 4: Expected Redox Properties of this compound

Property Expected Characteristic Underlying Reason
Primary Redox Process Anodic Oxidation Presence of the primary amine group with a lone pair of electrons. mdpi.com
Electrochemical Reversibility Irreversible The initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions. acs.org
Mechanism EC (Electron transfer followed by Chemical reaction) One-electron oxidation to a radical cation, followed by deprotonation. acs.org
Working Electrode Glassy Carbon, Carbon Paste Provides a wide potential window and is suitable for amine oxidation. osti.govmdpi.com
pH Dependence Oxidation potential may shift with pH Proton involvement in the overall reaction mechanism.

The development of selective and sensitive electrochemical sensors for the detection of specific amines is an active area of research. For this compound, a sensor could be developed by modifying the surface of a working electrode to enhance its interaction with the target molecule.

Research Findings: Chemically modified electrodes (CMEs) are central to sensor development. A common strategy involves modifying the surface of a glassy carbon electrode (GCE) or a carbon paste electrode (CPE). mdpi.comfrontiersin.org For amine detection, surface functionalization can be achieved in several ways. One method is the electrografting of specific molecules onto the carbon surface that can selectively interact with the amine. nih.gov Another approach is to create a composite material on the electrode surface. For example, incorporating nanomaterials like graphene or gold nanoparticles into a polymer matrix can significantly increase the electrode's surface area and catalytic activity, leading to enhanced sensitivity. nih.govanalis.com.my

For selective recognition, molecularly imprinted polymers (MIPs) represent a promising technology. nih.gov A MIP-based sensor would be created by polymerizing a film on the electrode surface in the presence of this compound (the template molecule). After removing the template, nanocavities are left that are sterically and chemically complementary to the target analyte, enabling highly selective rebinding and detection. The analytical signal, typically a change in current or potential, would be measured using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), which offer lower detection limits compared to CV. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices necessitates the use of sophisticated analytical methodologies that offer high selectivity and sensitivity. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification and quantification of this compound, especially in the presence of structurally similar substances or in intricate biological and forensic samples. The most prominent and effective of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of specific published methods for this compound, the following sections outline analytical strategies based on established methods for closely related phenylalkylamines and substituted phenethylamines. These approaches are inferred to be highly applicable to the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. This technique avoids the need for chemical derivatization that is often required for GC-MS analysis of polar amines.

Sample Preparation: For complex samples, a preliminary extraction step is crucial. Solid-phase extraction (SPE) using cartridges with hydrophilic-lipophilic balance (HLB) has proven effective for extracting a wide range of phenethylamines from aqueous matrices. nih.gov This step serves to concentrate the analyte and remove interfering matrix components.

Chromatographic Separation: Reversed-phase chromatography is the most common approach. A C18 or a phenyl-type column can provide good separation. The use of a biphenyl (B1667301) stationary phase can offer enhanced selectivity for aromatic compounds due to its unique electronic interactions. youtube.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acidic modifier such as formic acid (e.g., 0.1%). nih.govnih.gov The acid serves to protonate the amine group of this compound, leading to better peak shape and improved ionization efficiency in the mass spectrometer. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of all compounds of interest.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for amines as they readily form protonated molecules [M+H]⁺. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Table 1: Inferred LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical ConditionsReference
ChromatographyReversed-Phase HPLC/UHPLC nih.govnih.gov
ColumnC18 or Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm) nih.govyoutube.com
Mobile Phase A0.1% Formic Acid in Water nih.govnih.gov
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid nih.govnih.gov
ElutionGradient nih.gov
Flow Rate0.2 - 0.5 mL/min nih.gov
IonizationElectrospray (ESI), Positive Mode nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile compounds. For amines like this compound, which contain a polar primary amine group, chemical derivatization is often necessary to improve their volatility and chromatographic performance, preventing peak tailing and improving resolution.

Derivatization: The primary amine group can be derivatized with various reagents to make the molecule more amenable to GC analysis. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). These reagents react with the amine to form less polar and more volatile amide derivatives.

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of a wide range of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization source in GC-MS. EI at 70 eV produces a characteristic and reproducible fragmentation pattern, which acts as a "fingerprint" for the compound, allowing for its identification by comparing the obtained mass spectrum with a reference library. The analysis of these fragments can also help in the structural elucidation of unknown related compounds. auburn.eduresearchgate.net For targeted analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the derivatized analyte.

The differentiation of regioisomers, which have the same molecular weight and similar mass spectra, can be a significant challenge in forensic drug analysis. chromatographytoday.comojp.gov In such cases, the unique fragmentation patterns, even if subtly different, combined with chromatographic retention times, are critical for positive identification.

Table 2: Inferred GC-MS Parameters for the Analysis of this compound

ParameterTypical ConditionsReference
DerivatizationRequired (e.g., with TFAA, PFPA, HFBA) auburn.edu
ChromatographyGas Chromatography (GC) auburn.edunih.gov
ColumnCapillary Column (e.g., 5% Phenyl-methylpolysiloxane) auburn.edu
Carrier GasHelium acs.org
InjectionSplit/Splitless-
Oven ProgramTemperature gradient (e.g., 50°C to 300°C) acs.org
IonizationElectron Ionization (EI) at 70 eV auburn.edu
DetectionMass Spectrometry (MS) nih.gov
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) auburn.edu

4 Methyl 3 Phenylpentan 1 Amine As a Building Block in Complex Molecular Architectures

Synthesis of Advanced Organic Intermediates

4-Methyl-3-phenylpentan-1-amine serves as a versatile building block in the synthesis of more complex organic intermediates. Its structural features, including a primary amine group and a sterically hindered phenyl group, make it a valuable synthon for introducing specific functionalities into larger molecules. The synthesis of this key amine can be achieved through various established methodologies in organic chemistry.

One common approach is the reductive amination of a corresponding carbonyl compound, 4-methyl-3-phenylpentanal. This two-step one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849), followed by in-situ reduction using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity.

Alternatively, the synthesis can proceed through the reduction of a corresponding amide, 4-methyl-3-phenylpentanamide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, effectively converting the amide functionality into a primary amine.

Once synthesized, this compound can be utilized to create a variety of advanced organic intermediates. The primary amine group is nucleophilic and can readily participate in a range of chemical transformations. For instance, it can undergo N-alkylation, N-acylation, or condensation reactions to form more elaborate molecular scaffolds. These reactions allow for the controlled and stepwise construction of complex molecules with desired stereochemical and electronic properties.

The following table summarizes a hypothetical reaction scheme for the synthesis and further derivatization of this compound:

Reaction Step Reactants Reagents Product
Synthesis 4-Methyl-3-phenylpentanal, AmmoniaSodium triacetoxyborohydrideThis compound
N-Acylation This compound, Acetyl chlorideTriethylamineN-(4-Methyl-3-phenylpentyl)acetamide
N-Alkylation This compound, Benzyl (B1604629) bromidePotassium carbonateN-Benzyl-4-methyl-3-phenylpentan-1-amine

Incorporation into Macrocyclic and Supramolecular Structures

The unique structural characteristics of this compound make it an intriguing candidate for incorporation into macrocyclic and supramolecular architectures. The presence of both a flexible alkyl chain and a rigid phenyl group, combined with the reactive primary amine, allows for the design and synthesis of complex host-guest systems and large ring structures.

In the realm of macrocycle synthesis, the primary amine of this compound can serve as a key reactive handle. For example, it can undergo condensation reactions with dicarboxylic acids or their derivatives to form large macrocyclic amides or lactams. The steric bulk of the 3-phenyl group can influence the conformation of the resulting macrocycle, potentially creating pre-organized cavities suitable for molecular recognition.

Furthermore, the phenyl group can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for the assembly of supramolecular structures. These interactions can direct the self-assembly of individual molecules of this compound or its derivatives into well-defined, ordered aggregates. In the context of host-guest chemistry, the phenyl group can act as a "wall" in a synthetic receptor, while the flexible backbone allows the macrocycle to adapt to the shape and size of a specific guest molecule.

The potential applications of such macrocyclic and supramolecular structures are vast, ranging from molecular sensing and catalysis to drug delivery systems. The incorporation of the this compound building block could lead to novel structures with unique recognition and binding properties.

Role in Precursor Chemistry for Research Targets

This compound holds potential as a precursor for the synthesis of various research targets, including novel ligands for catalysis and pharmacologically active compounds. The strategic placement of the phenyl and isobutyl groups on the pentylamine backbone provides a scaffold that can be further functionalized to create molecules with specific three-dimensional arrangements.

In the development of new catalysts, particularly for asymmetric synthesis, chiral amines and their derivatives are of significant interest. While this compound is achiral, its derivatives can be designed to possess chirality. For instance, modification of the amine group or the phenyl ring could lead to the synthesis of chiral ligands that can coordinate with metal centers to form catalysts for enantioselective reactions.

From a medicinal chemistry perspective, the phenylalkylamine motif is present in a wide range of biologically active compounds. The specific substitution pattern of this compound could be explored as a starting point for the development of new therapeutic agents. By introducing various functional groups onto the aromatic ring or the alkyl chain, a library of compounds could be synthesized and screened for their biological activity against different disease targets.

The following table outlines hypothetical research targets that could be synthesized from this compound:

Research Target Class Synthetic Modification Potential Application
Chiral Ligands Introduction of a chiral auxiliary to the amine.Asymmetric Catalysis
Bioactive Molecules Functionalization of the phenyl ring.Drug Discovery
Molecular Probes Attachment of a fluorescent tag.Bioimaging

Future Research Directions and Emerging Paradigms in 4 Methyl 3 Phenylpentan 1 Amine Studies

Exploration of Novel Synthetic Paradigms

Future synthetic research on 4-Methyl-3-phenylpentan-1-amine will likely move beyond traditional batch methods, embracing more efficient and sustainable approaches. The development of novel synthetic routes is paramount for enabling broader investigation into its properties.

Key Research Thrusts:

Continuous Flow Synthesis: Microreactor technology offers significant advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation. researchgate.net A prospective flow synthesis could involve the Knoevenagel condensation of an appropriate benzaldehyde (B42025) and cyanoacetate (B8463686) derivative within a monolithic microreactor, followed by subsequent reduction and amination steps. researchgate.net This approach could drastically reduce reaction times and improve yield and purity. researchgate.net

Advanced Catalysis: The development of novel heterogeneous catalysts could streamline the synthesis. For instance, silica (B1680970) supports modified with diamine functional groups have shown high activity and stability in related syntheses. researchgate.net Research could focus on designing bespoke catalysts that favor the stereoselective synthesis of a specific enantiomer of this compound.

Biocatalysis: The use of enzymes, or "biocatalysis," presents a green alternative for producing chiral amines. Transaminases could be engineered to convert a ketone precursor, such as 4-methyl-3-phenylpentan-2-one, directly into the desired amine with high enantioselectivity, operating under mild, environmentally benign conditions.

A comparative table of potential synthetic paradigms is presented below.

Synthetic Paradigm Potential Advantages Research Challenges Illustrative Precursors
Continuous Flow Chemistry Reduced reaction time, improved safety, scalability, process control. researchgate.netHigh initial setup cost, potential for channel clogging.4-Methyl-3-phenylpentanal nih.gov, Ammonia (B1221849)
Heterogeneous Catalysis Catalyst reusability, simplified product purification, stability.Catalyst deactivation, lower selectivity compared to homogeneous catalysts.4-Methyl-3-phenylpentan-1-one, Hydrogen, Ammonia
Biocatalysis (Transaminases) High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope limitations, cost of enzyme production.4-Methyl-3-phenylpentan-2-one, Amine Donor

Advancements in In Silico Modeling and Prediction

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound without the need for extensive empirical experimentation. In silico methods can elucidate structural, electronic, and thermodynamic properties.

Key Research Thrusts:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the geometric and electronic properties of this compound. Such studies can predict bond lengths, bond angles, and the conformational landscape, identifying the most stable isomers. Crucially, DFT helps in quantifying steric properties, such as the percent buried volume (%VBur), which influences the reactivity and geometry of sterically hindered amines. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the molecular structure of this compound with its physicochemical properties. By calculating various molecular descriptors (e.g., topological, electronic, steric), it is possible to build predictive models for properties like boiling point, solubility, and chromatographic retention times. acs.org

The table below lists key properties of this compound that can be investigated using computational models.

Property Category Specific Property to Model Computational Method Significance
Structural Conformational Isomers, Dihedral AnglesDFT, Molecular MechanicsUnderstanding 3D structure and flexibility.
Electronic Dipole Moment, Partial Atomic ChargesDFT, QSPRPredicting polarity and intermolecular interactions. acs.org
Thermodynamic Enthalpy of Formation, Gibbs Free EnergyDFTAssessing stability and reaction spontaneity.
Spectroscopic IR, NMR SpectraDFTAiding in experimental characterization and identification.
Steric Percent Buried Volume (%VBur)DFTQuantifying steric hindrance around the amine group. nih.govrsc.org

Integration of Artificial Intelligence in Reaction and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by enabling rapid prediction of reaction outcomes and molecular properties, accelerating the discovery and development cycle.

Key Research Thrusts:

Reaction Outcome Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the likely products, yields, and optimal conditions for the synthesis of this compound. This predictive power can minimize trial-and-error experimentation, saving time and resources. rsc.org

Property Prediction Models: Machine learning models, such as random forest or gradient boosting algorithms, can be developed to predict complex properties. mdpi.comnih.gov For instance, an ML model could be trained to predict the feasibility of N-dealkylation by cytochrome P450 enzymes for a range of alkylated amines, which is crucial for assessing potential metabolic pathways in fundamental biological systems. mdpi.com Another application is predicting degradation rates based on molecular structure, which is vital for understanding chemical stability. acs.orgnih.gov

AI Application Input Data Predicted Output Potential Impact
Synthesis Planning Reactants, Reagents, ConditionsProduct Structure, Reaction Yield, ByproductsAccelerated discovery of novel, efficient synthetic routes. rsc.org
Property Prediction Molecular Structure (SMILES, etc.)pKa, LogP, Degradation Rate, SolubilityRapid screening of virtual compounds for desired characteristics. acs.orgnih.gov
Mechanism Elucidation Reactants, Intermediates, ProductsMost Probable Reaction PathwayDeeper understanding of how reactions involving the compound proceed.

Development of Advanced Analytical Platforms for Real-Time Monitoring

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insight and allows for precise process control. Future studies on this compound will benefit from the integration of advanced Process Analytical Technology (PAT).

Key Research Thrusts:

Flow Chemistry with Inline Analytics: Integrating spectroscopic tools (like IR or NMR) and mass spectrometry directly into a continuous flow reactor enables real-time monitoring of the synthesis of this compound. researchgate.net This setup allows for the immediate detection of reactants, intermediates, and products, facilitating rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.gov

Mass Spectrometry-Based Monitoring: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for the step-by-step real-time monitoring of catalytic amination reactions. nih.gov A recent innovation combines plasma discharge with microdroplet mass spectrometry to monitor the synthesis of imines from alkanes and amines, providing deep mechanistic insights into transformation pathways. acs.org

Online Process Analyzers: For larger-scale synthesis, online analyzers can continuously measure the concentration of the amine in the reaction solution. metrohm.commetrohm.com This ensures optimal performance and efficiency, moving beyond the limitations of traditional offline sampling and analysis. metrohm.com

Analytical Platform Technology Information Gained Application in Research
Inline Spectroscopy FT-IR, Raman, NMRFunctional group conversion, concentration profiles over time. researchgate.netKinetic studies, reaction mechanism elucidation.
Real-Time Mass Spectrometry ESI-MS, APCI-MSDetection of transient intermediates, product confirmation. nih.govacs.orgProbing individual steps in a catalytic cycle. nih.gov
Online Chromatography HPLC, GCSeparation and quantification of components in the reaction mixture.Purity analysis, byproduct formation tracking.
Process Analyzers Titration, SpectroscopyReal-time concentration data for process control. metrohm.comOptimization of synthesis on a larger scale.

Potential as a Probe in Fundamental Chemical and Biological Research (Mechanistic, not therapeutic)

Beyond its synthesis and characterization, the structure of this compound makes it a candidate for use as a molecular probe to investigate fundamental chemical and biological processes. The amine functional group is a key motif in organic chemistry and drug discovery, serving as a base, nucleophile, and ligand. nih.gov

Key Research Thrusts:

Organometallic Chemistry: The primary amine can act as a ligand for transition metals. Studies could explore the coordination chemistry of this compound with metals like palladium or gold. The steric hindrance provided by the phenyl and isobutyl groups could influence the geometry and reactivity of the resulting organometallic complexes, which could be used to probe catalytic mechanisms. nih.govrsc.org

Enzyme-Substrate Interactions: The compound could be used as a non-reactive analog or a potential substrate to study the active sites of amine-metabolizing enzymes (e.g., monoamine oxidases or transaminases). By observing how its specific stereochemistry and steric bulk affect binding affinity, it can provide insights into the topology and steric tolerance of an enzyme's active site.

Probing Intermolecular Forces: As a molecule with both a polar amine group and nonpolar phenyl and alkyl groups, this compound can be used in fundamental studies of solvation and self-assembly. Its behavior in different solvents could provide data for refining computational models of non-covalent interactions.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-3-phenylpentan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. Reaction conditions such as catalyst choice (e.g., palladium for cross-coupling or sodium cyanoborohydride for reductive amination), solvent polarity (e.g., dichloromethane vs. ethanol), and temperature (room temperature vs. reflux) critically impact yield and purity. For example, elevated temperatures may accelerate reactions but risk side-product formation, while polar solvents can stabilize intermediates but reduce selectivity. Optimization requires iterative adjustments to these parameters .

Q. How is the structural configuration of this compound validated in synthetic chemistry?

Structural validation employs spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and stereochemistry (e.g., methyl group branching and phenyl ring orientation).
  • XRD : Single-crystal X-ray diffraction confirms absolute stereochemistry and bond angles, resolving ambiguities in chiral centers.
  • Mass Spectrometry : High-resolution MS verifies molecular formula and isotopic patterns.
    Comparative analysis with computational models (e.g., DFT calculations) further validates spectral assignments .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies between experimental and predicted spectra often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. To address this:

  • Perform variable-temperature NMR to assess conformational equilibria.
  • Use solvent titration studies to evaluate solvent-induced shifts.
  • Re-optimize computational models with explicit solvent parameters or higher-level theory (e.g., MP2 vs. DFT).
    Cross-validation with XRD data is critical to anchor theoretical models to empirical observations .

Q. How can chiral resolution of this compound be optimized for enantioselective synthesis?

Enantiomeric purity is achieved via:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis (e.g., lipase-mediated acylations) to favor one enantiomer.
  • Chiral Auxiliaries : Temporary stereochemical guides during synthesis (e.g., Evans oxazolidinones).
    Reaction monitoring via circular dichroism (CD) or polarimetry ensures fidelity during scale-up .

Q. What experimental design considerations are critical when analyzing this compound’s interactions with biological targets (e.g., receptors or enzymes)?

Key controls and methodologies include:

  • Negative Controls : Use of structurally analogous but inactive compounds to isolate target-specific effects.
  • Dose-Response Curves : Quantify EC50_{50}/IC50_{50} values under standardized conditions (pH, temperature).
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis or competitive binding assays.
  • Off-Target Screening : Assess selectivity via panels of related enzymes/receptors to minimize false positives.
    Preliminary docking data from related compounds suggest hydrophobic interactions with aromatic residues in receptor binding pockets .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?

  • Steric Effects : The methyl group at position 4 hinders nucleophilic attack at the amine, favoring reactions at less sterically crowded sites (e.g., the phenyl ring).
  • Electronic Effects : Electron-donating groups (e.g., methyl) activate the phenyl ring for electrophilic substitution, while the amine’s lone pair directs reactivity in redox reactions (e.g., oxidation to nitrules).
    Competition between steric and electronic factors must be modeled using Hammett plots or Fukui function analysis .

Methodological Resources

  • Spectral Databases : PubChem (experimental/computed spectra) .
  • Synthetic Protocols : Iterative optimization of catalysts and solvents .
  • Biological Assays : Docking studies combined with mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.